molecular formula C19H16ClN7O2 B3414685 3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946364-31-4

3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B3414685
CAS RN: 946364-31-4
M. Wt: 409.8 g/mol
InChI Key: FAHZHBVAOXARQE-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H16ClN7O2 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as “3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine”, is a derivative of the triazole class . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

Triazole compounds, in general, are known for their ability to interact with various enzymes and receptors in the biological system . This interaction can lead to changes in the function of these targets, potentially influencing various biological processes.

Biochemical Pathways

Given the broad biological activity of triazole compounds , it is plausible that this compound could influence a variety of biochemical pathways.

Result of Action

Given the broad biological activity of triazole compounds , it is plausible that this compound could have a variety of effects at the molecular and cellular level.

properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN7O2/c20-13-3-5-14(6-4-13)27-18-16(23-24-27)17(21-12-22-18)25-7-9-26(10-8-25)19(28)15-2-1-11-29-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHZHBVAOXARQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 3
3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)-7-[4-(2-furoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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